Atractylenolide III

Descripción general

Descripción

El Atractilenolídeo III es una lactona sesquiterpénica natural derivada del rizoma de Atractylodes macrocephala Koidz, una hierba medicinal tradicional china . Este compuesto es conocido por sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, anticancerígenas y neuroprotectoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Atractilenolídeo III se puede sintetizar mediante la oxidación del Atractilenolídeo II utilizando enzimas citocromo P450 (CYP450) o complejos biomiméticos de hierro-porfirina . Las condiciones de reacción suelen implicar el uso de un complejo de radical catiónico de porfirina de hierro(IV)-oxo, [(tmp+ c)FeIV(O)]+, que facilita el proceso de oxigenación .

Métodos de producción industrial: La producción industrial de Atractilenolídeo III implica principalmente la extracción y purificación del rizoma de Atractylodes macrocephala Koidz. El proceso incluye secado, molienda y extracción con disolventes, seguido de técnicas cromatográficas para aislar y purificar el compuesto .

Tipos de reacciones:

Reducción: Aunque menos comunes, las reacciones de reducción también pueden ocurrir en condiciones específicas.

Sustitución: El Atractilenolídeo III puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Complejo de radical catiónico de porfirina de hierro(IV)-oxo, [(tmp+ c)FeIV(O)]+.

Reducción: Agentes reductores comunes como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: Nucleófilos como las aminas o los tioles en condiciones suaves.

Productos principales formados:

Oxidación: Formación de derivados hidroxilados.

Reducción: Formación de derivados de lactona reducidos.

Sustitución: Formación de derivados de lactona sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Atractylenolide III exhibits a range of pharmacological effects, including:

- Anti-inflammatory Activity : It has been shown to reduce inflammation in various models, such as TNBS-induced colitis, where it regulates oxidative stress and modulates inflammatory pathways .

- Antifibrotic Effects : this compound alleviates liver fibrosis by inhibiting the PI3K/AKT signaling pathway and reducing collagen secretion in bile duct ligation-induced liver injury models .

- Neuroprotective Effects : Studies indicate that it can mitigate anxiety and depression-like behaviors in animal models, suggesting potential applications in mental health .

- Gastroprotective Effects : Its efficacy in protecting against gastrointestinal disorders has been documented, particularly in models of acute colitis .

Liver Fibrosis Model

In a study involving mice with bile duct ligation-induced liver injury, this compound significantly reduced liver fibrosis markers and improved liver function. The treatment led to decreased collagen deposition and modulation of metabolic disorders associated with liver damage .

Colitis Model

This compound was administered to mice with TNBS-induced colitis over 14 days. Results showed a marked improvement in body weight and a reduction in disease activity index scores, alongside decreased levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha .

Gastric Precancerous Lesions

In a rat model of gastric precancerous lesions, this compound administration preserved body weight and improved overall health metrics compared to control groups. Histopathological analysis revealed significant alleviation of gastric mucosa damage .

Comprehensive Data Table

Mecanismo De Acción

El Atractilenolídeo III ejerce sus efectos a través de múltiples objetivos y vías moleculares :

Antiinflamatorio: Modula la secreción y expresión de la interleucina-6, mediando así las respuestas inmunitarias.

Anticancerígeno: Influye en la vía de señalización JAK2/STAT3, lo que lleva a la inhibición de la proliferación de células cancerosas.

Neuroprotección: Protege las neuronas modulando el estrés oxidativo y activando las vías de señalización antiapoptóticas.

Comparación Con Compuestos Similares

El Atractilenolídeo III forma parte de una clase de compuestos de lactona que incluye el Atractilenolídeo I y el Atractilenolídeo II . Si bien los tres compuestos comparten propiedades farmacológicas similares, el Atractilenolídeo III es particularmente conocido por sus potentes efectos antiinflamatorios y neuroprotectores .

Compuestos similares:

Atractilenolídeo I: Conocido por sus actividades antiinflamatorias y anticancerígenas.

Atractilenolídeo II: Principalmente reconocido por sus propiedades anticancerígenas.

Actividad Biológica

Atractylenolide III (ATL-III) is a bioactive compound derived from Atractylodes macrocephala, a traditional medicinal herb. Research has highlighted its diverse biological activities, particularly in anticancer, anti-inflammatory, and neuroprotective contexts. This article synthesizes findings from various studies to provide a comprehensive overview of ATL-III's biological activity, supported by data tables and case studies.

Anticancer Activity

ATL-III has been shown to exhibit significant anticancer properties through multiple mechanisms:

- Inhibition of Indoleamine 2,3-dioxygenase (IDO) : ATL-III reduces the expression of IDO, an enzyme that contributes to immune suppression in tumors. A study demonstrated that ATL-III inhibits the Jak3/Stat3 signaling pathway, leading to decreased IDO expression in lung cancer cells . The compound binds directly to Jak3, preventing its activation and subsequent Stat3 phosphorylation.

- Effects on Angiogenesis : In gastric precancerous lesions, ATL-III treatment reduced microvascular abnormalities and early angiogenesis. The expression of vascular endothelial growth factor A (VEGF-A) and hypoxia-inducible factor 1-alpha (HIF-1α) was significantly decreased in ATL-III-treated groups compared to controls .

Anti-inflammatory Effects

ATL-III has demonstrated potent anti-inflammatory properties, particularly in models of ulcerative colitis:

- Mitochondrial Protection : ATL-III improves mitochondrial function and protects against oxidative stress-induced damage in intestinal epithelial cells. It activates the AMPK/SIRT1/PGC-1α signaling pathway, which is crucial for maintaining mitochondrial health during inflammatory responses .

- Reduction of Proinflammatory Cytokines : In animal models of colitis, ATL-III administration resulted in lower levels of proinflammatory cytokines and improved histological outcomes, indicating its potential as a therapeutic agent for inflammatory bowel diseases .

Neuroprotective Effects

Research indicates that ATL-III may also exert neuroprotective effects:

- Oxidative Stress Mitigation : ATL-III has been shown to reduce oxidative stress in neuronal cells, enhancing cell viability and function. This effect is attributed to its ability to activate antioxidant pathways and reduce reactive oxygen species (ROS) production .

Summary of Key Findings

The following table summarizes the biological activities and mechanisms of action of this compound based on recent studies:

Case Studies

- Lung Cancer Model : In a study involving lung cancer cells treated with ATL-III, researchers observed significant inhibition of cell proliferation and migration. The treatment led to decreased levels of IDO and altered immune response markers, suggesting a potential role for ATL-III in cancer immunotherapy .

- Gastric Precancerous Lesions : In a rat model of gastric precancerous lesions induced by MNNG (N-methyl-N-nitrosoguanidine), ATL-III administration resulted in improved histopathological conditions and reduced weight loss compared to untreated controls. This study highlights ATL-III's potential as a preventive agent against gastric cancer progression .

Análisis De Reacciones Químicas

Oxidative Metabolism

- Cytochrome P450 Enzymes: ATLIII undergoes oxygenation during systemic metabolism, primarily through cytochrome P450 enzymes (CYP450s) .

- Iron-Containing Oxygenases: Iron-containing porphyrin-based oxygenases also contribute to the oxygenation of ATLIII .

- Oxygenation Process: In rat plasma, the oxygenated metabolite of orally ingested ATLIII remains at higher levels than the original form .

- Reaction Mechanism: In situ catalytic reactions using the iron(IV)-oxo porphyrin π-cation radical complex, , show that both H-atom abstraction and an oxygen rebound mechanism are involved in the oxygenation process of ATLIII . Density functional theory (DFT) confirms that oxidative transformation occurs at the 4th and 10th carbon positions of ATLIII .

Interconversions with Other Atractylenolides

Atractylodes macrocephala contains various atractylenolides, and interconversions between these compounds have been observed .

- ATL II to ATL III: ATL II can oxidize to ATL III .

- ATL III to ATL I: ATL III can undergo dehydration to form ATL I .

- ATL I to ATL III: The hydrogen at carbon 7 in ATL I exhibits high reactivity and can be readily replaced by a hydroxyl group, generating ATL III .

- ATL III to ATL II: ATL III is unstable and can undergo intramolecular dehydration, resulting in ATL II .

- Formation of Biatractylolide: ATL III and ATL I can experience intermolecular dehydration, forming biatractylolide . Atractylon oxidation can produce ATL I, III, and biatractylolide . In the presence of hydrochloric acid–ethanol, ATL III can dehydrate to form ATL II .

Effects on TLR4 Expression

- TLR4 mRNA Expression: AIII (100 μM) significantly reduces TLR4 mRNA expression at 3 h and 6 h to 72% and 73%, respectively, of that in the control group. Western blotting analysis also reveals that treatment of MG6 cells with AIII (100 μM) for 3 h significantly reduces TLR4 protein levels to 73% of that in the control group .

- Concentration Dependence: MG6 cells treated with AIII at different concentrations and incubated for 3 h exhibit attenuated TLR4 mRNA expression, with 100 μM of AIII significantly reducing TLR4 mRNA expression to 66% of that in the control group .

Impact on Jak3/Stat3 Pathway

- IDO Activation: ATLIII inhibits IFN-γ-triggered Jak3/Stat3 pathway-dependent IDO activation through direct binding to Jak3 protein .

- Phosphorylation Levels: ATLIII reduces the phosphorylation level of Jak3 and Stat3 in response to IFN-γ stimulation and reduces the nuclear translocation of p-Stat3 by IFN-γ .

- Downregulation of IDO: ATLIII downregulates the expression level of IDO . The oxygen atom on the five-membered ring of ATLIII can form a hydrogen bond with the Leu905-NH2 site of Jak3 protein .

Propiedades

IUPAC Name |

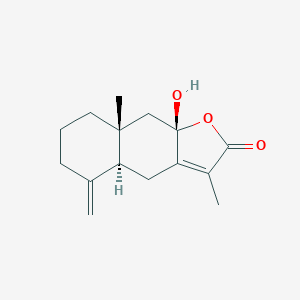

(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMORZZOJSDNRQ-GLQYFDAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223308 | |

| Record name | Atractylenolide III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In methanol, 1 mg/mL, clear, colorless | |

| Record name | Atractylenolide III | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder or crystals | |

CAS No. |

73030-71-4 | |

| Record name | Atractylenolide III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73030-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atractylenolide III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073030714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atractylenolide III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atractylenolide III | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Atractylenolide III (ATL-III) exhibits its effects through interactions with various cellular targets and signaling pathways. Some key interactions and downstream effects include:

- Bax/Bcl-2 pathway: ATL-III has been shown to promote apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic protein Bcl-2. [, ]

- NLRP3 inflammasome: ATL-III demonstrates anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome, leading to a reduction in the production of inflammatory cytokines like IL-1β and TNF-α. []

- Sonic Hedgehog (Shh) pathway: ATL-III promotes chondrogenic differentiation in mesenchymal stem cells by activating the Shh pathway, which leads to increased expression of chondrogenic markers like collagen II and aggrecan. []

- AMP-activated protein kinase (AMPK) pathway: ATL-III can activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism and has been linked to its beneficial effects in models of obesity, type 2 diabetes, and ulcerative colitis. [, , ]

- PI3K/Akt/mTOR pathway: ATL-III has been shown to modulate the PI3K/Akt/mTOR pathway, impacting cell survival, proliferation, and autophagy. This pathway is implicated in its protective effects against muscle wasting and isoflurane-induced neuronal injury. [, , ]

ANone: this compound is a sesquiterpene lactone with the following structural characteristics:

- Molecular Formula: C15H20O3 [, , ]

- Molecular Weight: 248.32 g/mol [, ]

- Spectroscopic data: Confirmation of its structure is achieved through techniques like Mass Spectrometry (MS), Ultraviolet-visible Spectroscopy (UV), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance Spectroscopy (NMR). [, , ]

- Solubility: this compound exhibits limited solubility in water but dissolves better in organic solvents like hexane, ethyl acetate, diethyl ether, and ethanol. The solubility generally increases with temperature. [] This information is valuable for developing formulations with improved bioavailability.

ANone: this compound is a natural product and not a catalyst. The research focuses on its biological activity and therapeutic potential rather than catalytic properties.

ANone: Yes, computational chemistry plays a role in understanding the interactions of this compound with its targets:

- Molecular docking: This technique has been used to predict the binding affinity of ATL-III to key proteins involved in the endoplasmic reticulum stress pathway, like GRP78 and PERK. [] It helps visualize potential interactions at the molecular level and guides further experimental validation.

- Computer-aided design (CAD): This approach was used to identify potential target receptors for ATL-III, revealing AdipoR1 and adiponectin receptor 2 as possible binding partners. [] This information contributes to understanding the mechanisms of action of ATL-III in treating NAFLD.

- Hydroxyl group at the 8-position: Research on the Shh pathway indicated that while the presence of the hydroxyl group in ATL-III was not essential for its activity, the compound lacking it (Atractylenolide I) also displayed efficacy. [] This suggests that modifications at this position might be tolerated without complete loss of activity.

- Butenolide ring: A study on the anti-hallucinatory effects of this compound suggests that its butenolide ring (B-C ring) shares structural similarities with serotonin, potentially contributing to its antagonistic activity against serotonin receptors. [] This observation opens avenues for exploring butenolide-related compounds as potential drug candidates.

- Solubility Enhancement: The limited water solubility of ATL-III [] necessitates the development of formulations that improve its solubility and, consequently, its bioavailability. Techniques like the use of co-solvents, cyclodextrin complexation, or nanoparticle encapsulation could be explored.

ANone: Specific SHE regulations were not discussed in the provided research. Information on compliance, risk minimization, and responsible practices should be obtained from relevant regulatory authorities.

ANone: While detailed PK/PD studies were not extensively described, some information regarding its pharmacokinetics is available:

- Absorption and Distribution: Following oral administration of this compound in rats, the compound was detected in various tissues, including the lungs, cerebellum, heart, cerebrum, spleen, liver, and kidneys. [] The highest concentrations were found in the lungs, suggesting a potential for pulmonary targeting.

- Metabolism: Research indicates that this compound undergoes oxygenation during systemic metabolism, primarily mediated by cytochrome P450 enzymes (CYP450s). [] This metabolic transformation was observed both in vivo and in situ using biomimetic iron-porphyrin complexes.

ANone: this compound has demonstrated efficacy in various in vitro and in vivo models:

- Anticancer activity: ATL-III inhibits the growth and induces apoptosis in various cancer cell lines, including colorectal, liver, and gastric cancer cells. [, , ]

- Anti-inflammatory activity: ATL-III suppresses the production of inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages. []

- Chondrogenic differentiation: ATL-III promotes chondrogenic differentiation in mesenchymal stem cells. []

- Colitis models: ATL-III attenuates inflammation and improves disease severity in experimental colitis models induced by TNBS or DSS. [, ]

- Asthma model: ATL-III reduces airway inflammation and improves lung function in an ovalbumin-induced asthma mouse model. [, ]

- Spinal cord injury: ATL-III improves functional recovery and reduces inflammation after spinal cord injury in rats. []

- Non-alcoholic fatty liver disease (NAFLD): ATL-III ameliorates liver injury, steatosis, and inflammation in a high-fat diet-induced NAFLD mouse model. []

- Muscle wasting: ATL-III protects against muscle wasting in a chronic kidney disease rat model. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.